Predictive Metabolic Profiling of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine in Animal Models
Predictive Metabolic Profiling of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine in Animal Models
Executive Summary
1-(1H-indol-5-yl)-2-methoxyethan-1-amine (CAS 1270451-31-4) is a highly versatile indolealkylamine building block utilized in the rational design of central nervous system (CNS) therapeutics and advanced pharmacophores. Structurally, it features an indole core coupled with an alpha-substituted primary amine and an aliphatic methoxyethyl ether. Understanding the metabolic fate of this scaffold in preclinical animal models (e.g., murine and rat models) is a critical prerequisite for pharmacokinetic/pharmacodynamic (PK/PD) modeling and toxicity forecasting.
This technical whitepaper provides a comprehensive, predictive framework for the in vivo and in vitro metabolism of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine. By synthesizing established xenobiotic principles with self-validating experimental protocols, this guide equips drug development professionals with the methodologies required to map its biotransformation pathways.
Core Mechanistic Pathways: Phase I and Phase II Metabolism
The structural motifs of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine dictate its susceptibility to three primary Phase I biotransformations, followed by sequential Phase II conjugations. Understanding the causality behind these enzyme-substrate interactions is vital for predicting interspecies metabolic scaling.
O-Demethylation (CYP2D6 & CYP3A4)
The terminal aliphatic ether is highly susceptible to oxidative cleavage. Cytochrome P450 2D6 (CYP2D6) is a primary driver of O-demethylation for substrates containing both an ether linkage and a basic nitrogen atom[1].
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Causality & Mechanism: The primary amine of the molecule is protonated at physiological pH, allowing it to anchor to the highly conserved Asp301 residue within the CYP2D6 active site. This electrostatic interaction precisely positions the terminal methoxy group near the heme iron, facilitating hydrogen abstraction and subsequent oxygen rebound[1]. The resulting unstable hemiacetal spontaneously degrades to release formaldehyde, yielding 1-(1H-indol-5-yl)-2-hydroxyethan-1-amine .
Oxidative Deamination (MAO-A)
Monoamine oxidase A (MAO-A) exhibits a profound substrate preference for indole-containing primary amines, such as serotonin and tryptamine derivatives[2][3].
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Causality & Mechanism: MAO-A utilizes a covalently bound FAD cofactor to abstract a hydride from the alpha-carbon of the primary amine[4]. This forms an intermediate imine, which undergoes rapid, non-enzymatic hydrolysis to produce the corresponding ketone (1-(1H-indol-5-yl)-2-methoxyethan-1-one ), alongside ammonia and hydrogen peroxide byproducts[4].
Indole Ring Oxidation (CYP1A2)
The planar, electron-rich indole core is a classical target for CYP1A2-mediated oxidation[5].
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Causality & Mechanism: CYP1A2 possesses a narrow, planar active site that readily accommodates aromatic systems[5]. The enzyme catalyzes epoxidation across the C2-C3 or C6 positions of the indole ring, which rapidly rearranges to form stable hydroxyindole derivatives (e.g., oxindoles or 6-hydroxyindoles)[6][7].
Phase II Conjugation
Following Phase I functionalization, the newly exposed hydroxyl groups (from O-demethylation or ring oxidation) serve as nucleophilic sites for Phase II enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) catalyze the addition of glucuronic acid and sulfate groups, respectively, drastically increasing the molecule's hydrophilicity to facilitate renal and biliary excretion.
Fig 1. Predicted Phase I and Phase II metabolic pathways of the target indole compound.
Quantitative Data Presentation: Metabolite Profiling
To facilitate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identification, the predicted mass-to-charge (m/z) shifts for the parent compound and its primary metabolites are summarized below. The parent molecule has a monoisotopic mass of 190.11 Da, yielding an expected [M+H]+ precursor ion of m/z 191.1.
Table 1: Predicted Metabolites and LC-MS/MS m/z Shifts
| Metabolic Pathway | Mediating Enzyme(s) | Structural Modification | Mass Shift (Da) | Expected m/z [M+H]+ |
| Parent Compound | N/A | None | 0 | 191.1 |
| O-Demethylation | CYP2D6, CYP3A4 | Loss of -CH2 | -14 | 177.1 |
| Oxidative Deamination | MAO-A | Amine (-NH2) to Ketone (=O) | -1 | 190.1 |
| Ring Hydroxylation | CYP1A2 | Addition of -OH | +16 | 207.1 |
| Glucuronidation (of O-Desmethyl) | UGTs | Addition of Glucuronic Acid | +176 | 353.1 |
| Sulfation (of Ring-OH) | SULTs | Addition of Sulfate | +80 | 287.1 |
Self-Validating Experimental Protocols
To empirically validate the predicted pathways, a robust, self-validating combination of in vitro microsomal stability assays and in vivo pharmacokinetic (PK) studies must be executed. LC-MS/MS remains the gold standard for this workflow due to its superior sensitivity and capacity to resolve isobaric metabolites[8][9].
Protocol 3.1: In Vitro Microsomal Stability & Metabolite Generation
This protocol isolates Phase I hepatic metabolism using Mouse or Rat Liver Microsomes (MLM/RLM) to determine intrinsic clearance ( CLint ) and generate early metabolite profiles.
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Preparation: Thaw MLM/RLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
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Incubation Matrix: Combine microsomes (final protein concentration: 1.0 mg/mL) with the target compound (final concentration: 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
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Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).
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Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
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Quenching & Precipitation: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol or a deuterated analog).
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Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
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Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3.2: In Vivo Pharmacokinetics & MetID in Rat Models
To capture both Phase I and Phase II metabolism, alongside systemic distribution and clearance, an in vivo rat model is utilized[10].
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Animal Dosing: Fast male Sprague-Dawley rats (200-250g) overnight. Administer the compound via oral gavage (PO) at 10 mg/kg (formulated in 0.5% methylcellulose) or intravenously (IV) at 2 mg/kg (formulated in 5% DMSO/95% saline).
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Blood Collection: Collect ~200 µL of blood via the jugular vein into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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Plasma Separation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Extract the plasma layer and store at -80°C until analysis.
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Sample Extraction: Thaw plasma on ice. Aliquot 50 µL of plasma and add 150 µL of ice-cold ACN (containing internal standard). Vortex and centrifuge (14,000 rpm, 10 min, 4°C).
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LC-MS/MS Acquisition:
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Chromatography: Inject 5 µL of supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B)[10].
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Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the parent transition (e.g., m/z 191.1 → fragment) and precursor ion scans to identify predicted mass shifts (Table 1)[10].
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Fig 2. Self-validating in vivo pharmacokinetic and LC-MS/MS metabolite identification workflow.
Conclusion
The metabolic profiling of 1-(1H-indol-5-yl)-2-methoxyethan-1-amine requires a rigorous understanding of indole and aliphatic ether biotransformations. By anticipating CYP2D6-mediated O-demethylation, MAO-A-driven oxidative deamination, and CYP1A2 ring oxidation, researchers can proactively design LC-MS/MS workflows to capture the full pharmacokinetic picture. The self-validating protocols provided herein ensure that empirical data generated from animal models directly correlates with these established enzymatic mechanisms, accelerating the transition from preclinical discovery to lead optimization.
References
-
A Novel Approach to Predicting P450 Mediated Drug Metabolism. CYP2D6 Catalyzed N-Dealkylation Reactions and Qualitative Metabolite Predictions Using a Combined Protein and Pharmacophore Model for CYP2D6 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Monoamine Oxidases, Oxidative Stress, and Altered Mitochondrial Dynamics in Cardiac Ageing Source: PMC - NIH URL:[Link]
-
Amine oxidase [flavin-containing] A - P21397 Source: UniProt URL:[Link]
-
Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development Source: MDPI URL:[Link]
-
Application of CYP1A2-Template System to Understand Metabolic Processes in the Safety Assessment Source: J-Stage URL:[Link]
-
Modulation of CYP1A2 enzyme activity by indoleamines: inhibition by serotonin and tryptamine Source: ResearchGate URL:[Link]
-
Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one Source: PMC - NIH URL:[Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis Source: LCMS.cz URL:[Link]
-
Using liquid chromatography mass spectrometry (LC-MS) to assess the effect of age, high-fat diet, and rat strain on the liver metabolome Source: PMC - NIH URL:[Link]
-
Rat Pharmacokinetics and In Vitro Metabolite Identification of KM-819, a Parkinson's Disease Candidate, Using LC-MS/MS and LC-HRMS Source: MDPI URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of CYP1A2-Template System to Understand Metabolic Processes in the Safety Assessment [jstage.jst.go.jp]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]

